

H-Gly-OBzl.TosOH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *H-Gly-OBzl.TosOH*

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An In-depth Technical Guide on Glycine Benzyl Ester p-Toluenesulfonate Salt (**H-Gly-OBzl.TosOH**) as a Key Derivative of Glycine for Peptide Synthesis and Drug Development

This technical guide provides a comprehensive overview of **H-Gly-OBzl.TosOH**, a crucial derivative of the amino acid glycine. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and applications, with a focus on its role in peptide synthesis.

Chemical and Physical Properties

H-Gly-OBzl.TosOH, also known as Glycine benzyl ester p-toluenesulfonate salt, is a white to off-white crystalline solid. It serves as a stable, readily handleable source of glycine benzyl ester, a key building block in peptide synthesis. The p-toluenesulfonate (tosylate) counter-ion imparts crystallinity and improves the handling characteristics of the otherwise oily free base of glycine benzyl ester.

Table 1: Physicochemical Properties of **H-Gly-OBzl.TosOH**

Property	Value	Reference
CAS Number	1738-76-7	[1][2]
Molecular Formula	C ₁₆ H ₁₉ NO ₅ S	[1]
Molecular Weight	337.40 g/mol	[1]
Melting Point	127 - 139 °C	[3]
Appearance	White to off-white powder/crystalline solid	[3][4]
Solubility	Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, acetone.	[5]
Purity	≥ 98% (HPLC/NMR)	[1][3]

Table 2: Spectroscopic Data for **H-Gly-OBzl.TosOH**

Spectroscopic Technique	Data Interpretation	Reference
¹ H NMR	Spectrum is consistent with the chemical structure.	[1]
Mass Spectrometry (MS)	Consistent with the molecular weight and structure.	[1]

Synthesis of H-Gly-OBzl.TosOH

The most common and efficient method for the synthesis of **H-Gly-OBzl.TosOH** is the Fischer-Speier esterification. This reaction involves the direct esterification of glycine with benzyl alcohol in the presence of a strong acid catalyst, typically p-toluenesulfonic acid, which also serves to form the final salt.[6][7]

Experimental Protocol: Fischer-Speier Esterification

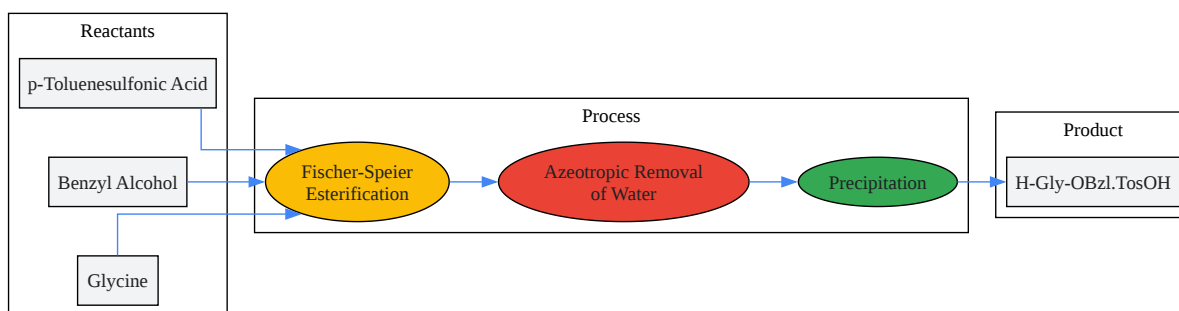
Materials:

- Glycine
- Benzyl alcohol
- p-Toluenesulfonic acid monohydrate
- Toluene or Cyclohexane (as a water-azeotroping solvent)[6][8]
- Ethyl acetate or Diethyl ether (for precipitation/washing)[6][8]
- Dean-Stark apparatus
- Reaction flask, condenser, and heating mantle
- Stirring apparatus

Procedure:[6][8]

- Set up a reaction flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer.
- To the flask, add glycine, a molar excess of benzyl alcohol, and a slight molar excess of p-toluenesulfonic acid monohydrate.
- Add a suitable solvent, such as toluene or cyclohexane, to facilitate the azeotropic removal of water.[6][8]
- Heat the mixture to reflux. The water generated during the esterification will be collected in the Dean-Stark trap.
- Continue the reaction until no more water is collected, which typically takes several hours.[8]
- After the reaction is complete, cool the mixture to room temperature.
- Add a non-polar solvent like ethyl acetate or diethyl ether to precipitate the product.[6][8]
- Collect the white crystalline product by filtration.

- Wash the crystals with a small amount of the precipitation solvent to remove any unreacted starting materials.
- Dry the product under vacuum to obtain pure **H-Gly-OBzl.TosOH**.



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Synthesis of **H-Gly-OBzl.TosOH** via Fischer-Speier Esterification.

Applications in Peptide Synthesis

H-Gly-OBzl.TosOH is a cornerstone reagent in peptide synthesis, particularly in the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.^[9] The benzyl ester serves as a robust protecting group for the C-terminal carboxylic acid of glycine.

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the benzyl ester of the first amino acid is anchored to the solid support. The benzyl group is stable to the mildly acidic conditions used for the removal of the N-terminal Boc protecting group (e.g., trifluoroacetic acid in dichloromethane).^[9] It is typically cleaved at the end of the synthesis under stronger acidic conditions (e.g., HF) or by catalytic hydrogenolysis, which simultaneously removes benzyl-based side-chain protecting groups.^[9]

Experimental Protocol: Peptide Coupling using H-Gly-OBzl.TosOH

This protocol describes the coupling of an N-Boc protected amino acid to **H-Gly-OBzl.TosOH** in a solution-phase synthesis.

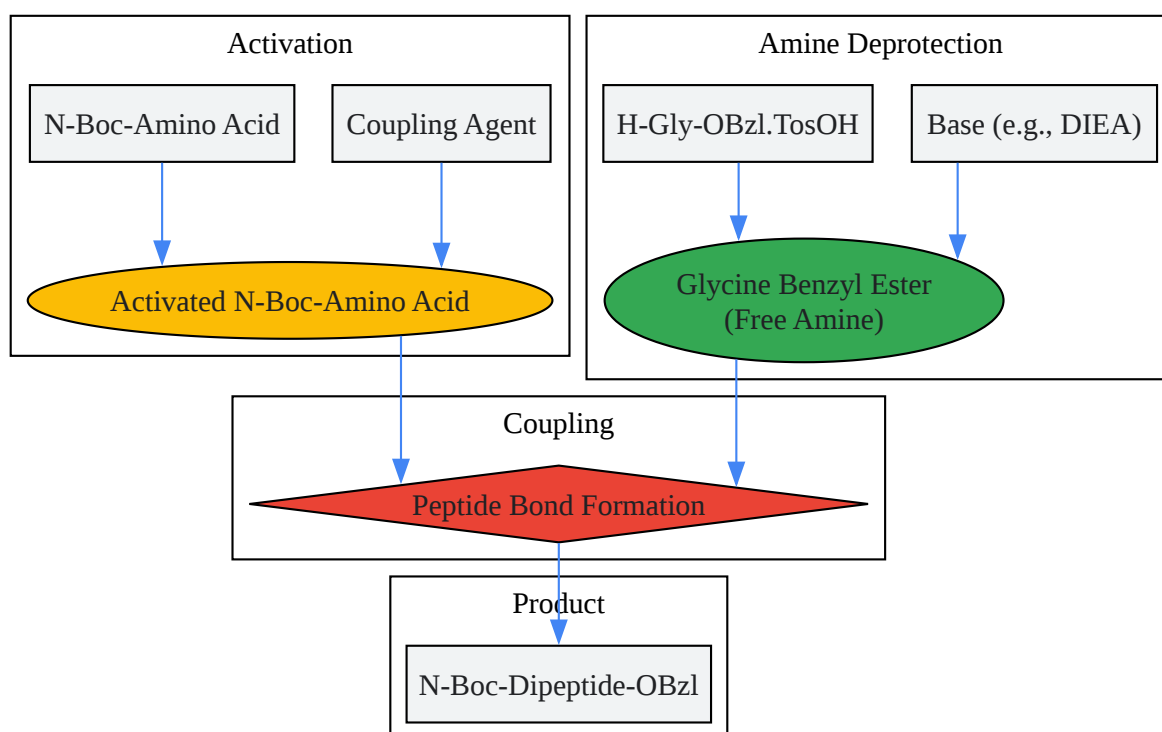
Materials:

- **H-Gly-OBzl.TosOH**
- N-Boc-protected amino acid (e.g., Boc-Ala-OH)
- Coupling agent (e.g., DCC, HBTU, PyBOP)[[10](#)]
- Base (e.g., Diisopropylethylamine - DIEA)[[10](#)]
- Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
- Reaction vessel and stirring apparatus
- Standard work-up and purification equipment

Procedure:[[10](#)]

- Dissolve the N-Boc-protected amino acid and the coupling agent in the anhydrous solvent in a reaction vessel.
- In a separate vessel, dissolve **H-Gly-OBzl.TosOH** in the anhydrous solvent and add the base (DIEA) to neutralize the tosylate salt and liberate the free amine.
- Add the solution of the activated N-Boc-amino acid to the solution of glycine benzyl ester.
- Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
- Upon completion, filter off any precipitated by-products (e.g., DCU if DCC is used).

- Perform an aqueous work-up to remove water-soluble reagents and by-products. This typically involves washing the organic layer sequentially with a weak acid (e.g., 10% citric acid), a weak base (e.g., saturated sodium bicarbonate), and brine.[10]
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
- Remove the solvent under reduced pressure to obtain the crude protected dipeptide.
- Purify the product by column chromatography on silica gel.



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Workflow for Peptide Coupling using **H-Gly-OBzl.TosOH**.

Role in Drug Development and Biochemical Research

Glycine benzyl ester and its derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals and bioactive molecules.[3] They are particularly valuable in the development of peptide-based therapeutics. The benzyl ester group can enhance the substrate affinity and specificity of enzymes used in chemoenzymatic peptide synthesis.[11] Furthermore, glycine benzyl ester hydrochloride is utilized in the formulation of drug delivery systems to improve the bioavailability of active pharmaceutical ingredients.[3]

Safety and Handling

H-Gly-OBzl.TosOH should be handled in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and a lab coat should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

H-Gly-OBzl.TosOH is a versatile and indispensable derivative of glycine for researchers in chemistry and drug development. Its stability, ease of handling, and straightforward application in peptide synthesis make it a preferred choice for the introduction of a C-terminal glycine residue with a benzyl protecting group. The detailed protocols and data presented in this guide are intended to support and facilitate its effective use in the laboratory.

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